5-Bromo-3-cyclopropyl-1-methylindazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyclopropyl-1-methylindazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Cu(OAc)2 as a catalyst in the presence of DMSO and O2 atmosphere . The reaction starts with 2-(methylamino)benzonitrile and an organometallic reagent to form an N-H ketimine species, which then undergoes cyclization to form the indazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyclopropyl-1-methylindazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents such as or .
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives .
Scientific Research Applications
5-Bromo-3-cyclopropyl-1-methylindazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The exact mechanism of action of 5-Bromo-3-cyclopropyl-1-methylindazole is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-indazole
- 7-Bromo-1-methyl-1H-indazole
- 5-Bromo-6-methyl-1H-indazole
Uniqueness
5-Bromo-3-cyclopropyl-1-methylindazole is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar indazole derivatives .
Properties
IUPAC Name |
5-bromo-3-cyclopropyl-1-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-14-10-5-4-8(12)6-9(10)11(13-14)7-2-3-7/h4-7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFYYJFGROXETI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=N1)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716642 |
Source
|
Record name | 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-79-1 |
Source
|
Record name | 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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